molecular formula C11H20N2O3 B8038829 Methyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate

Methyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate

Cat. No.: B8038829
M. Wt: 228.29 g/mol
InChI Key: KGHCJLYEJWUQLE-UHFFFAOYSA-N
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Description

Methyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate is an organic compound with a complex structure that includes a cyclohexyl ring, a carbamoylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carbamoylamino group: This step often involves the reaction of an amine with a carbamoyl chloride under controlled conditions.

    Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-[(carbamoylamino)methyl]cyclopentyl]acetate
  • Methyl 2-[1-[(carbamoylamino)methyl]cycloheptyl]acetate
  • Ethyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate

Uniqueness

Methyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate is unique due to its specific cyclohexyl ring structure and the presence of both carbamoylamino and ester functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-16-9(14)7-11(8-13-10(12)15)5-3-2-4-6-11/h2-8H2,1H3,(H3,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHCJLYEJWUQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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